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Compound of Interest

Compound Name: Methyl potassium adipate

Cat. No.: B076828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of methyl potassium
adipate with other relevant monoesters. The analysis is supported by experimental data and

detailed methodologies for key reactions, including hydrolysis, transesterification, and

intramolecular condensation.

Introduction to Monoester Reactivity
Methyl potassium adipate is the potassium salt of adipic acid monomethyl ester. Its structure,

featuring both a carboxylate salt and a methyl ester group, results in a unique reactivity profile.

The reactivity of an ester is primarily determined by the electrophilicity of its carbonyl carbon,

which is susceptible to attack by nucleophiles. This guide will explore how the structural

features of methyl potassium adipate influence its behavior in key chemical transformations

compared to other monoesters. Factors such as steric hindrance, the electronic effects of

substituents, and the length of the carbon backbone play crucial roles in determining reaction

rates and outcomes.

Quantitative Reactivity Data
The following table summarizes quantitative data for the reactivity of various monoesters in

different reaction types. Direct kinetic data for methyl potassium adipate is limited; therefore,
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data for analogous compounds are included to provide a comparative framework.

Ester Reaction Type Conditions
Observed Rate
/ Yield

Reference
Compound

Methyl Acetate
Alkaline

Hydrolysis
NaOH, 25°C

k = 0.113 L mol⁻¹

s⁻¹
Methyl Acetate

Ethyl Acetate
Alkaline

Hydrolysis
NaOH, 25°C

k = 0.065 L mol⁻¹

s⁻¹
Ethyl Acetate

Isopropyl Acetate
Alkaline

Hydrolysis
NaOH, 25°C

k = 0.024 L mol⁻¹

s⁻¹
Isopropyl Acetate

tert-Butyl Acetate
Alkaline

Hydrolysis
NaOH, 25°C

k = 0.00018 L

mol⁻¹ s⁻¹
tert-Butyl Acetate

Dimethyl Adipate
Dieckmann

Condensation

NaOMe,

Methanol
75-81% Yield

Dimethyl

Adipate[1]

Diethyl Adipate
Dieckmann

Condensation

NaOEt, Ethanol,

Reflux
~80% Yield Diethyl Adipate

Palm Oil Methyl

Esters

Transesterificatio

n

Trimethylolpropa

ne, NaOMe
82.5% Yield

Palm Oil Methyl

Esters[2]

Various Aliphatic

Esters

Hydrolysis (t-

BuNH₂/H₂O)

Reflux, 1.75 - 10

h

Quantitative

Yield

Methyl, Ethyl,

Isopropyl

esters[3]

Note: The reactivity of the ester group in methyl potassium adipate is influenced by the

terminal carboxylate group. The carboxylate acts as a weak electron-donating group, which

may slightly decrease the rate of nucleophilic attack compared to a non-substituted alkyl ester.

However, its reactivity is generally comparable to other primary methyl esters. The steric profile

around the ester is unhindered, suggesting faster reaction rates than secondary or tertiary

esters like isopropyl or tert-butyl acetate.[3]

Key Reactivity Comparisons
Hydrolysis (Saponification)
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Ester hydrolysis is the cleavage of an ester bond by water, a reaction that can be catalyzed by

acid or base.[4] Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that is

typically faster and more common for preparative purposes.[4]

The reactivity of esters in hydrolysis is highly sensitive to steric hindrance at the alcohol moiety.

As shown in the data table, the rate of alkaline hydrolysis decreases significantly as the alkyl

group becomes more sterically bulky, following the trend: Methyl > Ethyl > Isopropyl > tert-

Butyl.[3] Methyl potassium adipate, having an unhindered methyl group, is expected to

undergo rapid hydrolysis under basic conditions, comparable to other methyl esters.

General Hydrolysis Reaction: R-COOR' + OH⁻ → R-COO⁻ + R'-OH

Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic

group of an alcohol. This reaction is typically catalyzed by an acid or a base. For methyl
potassium adipate, this would involve reacting it with a different alcohol (e.g., ethanol) to form

ethyl potassium adipate and methanol.

The reaction is an equilibrium process. To drive it to completion, a large excess of the reactant

alcohol is often used, or one of the products is removed as it forms. The reactivity in

transesterification follows similar principles to hydrolysis, with less sterically hindered esters

reacting more readily. Common catalysts include sodium methoxide, potassium hydroxide, and

other strong bases.[5][6]

Intramolecular Condensation (Dieckmann
Condensation)
The Dieckmann condensation is an intramolecular reaction of a diester to form a cyclic β-keto

ester, typically using a strong base like sodium alkoxide.[7][8] While methyl potassium
adipate is a monoester, its carbon backbone is the same as that used in the formation of a five-

membered ring via the Dieckmann condensation of a 1,6-diester like dimethyl adipate.[1][7]

The facility of this ring-closure reaction is a key aspect of the reactivity of the adipate structure.

1,6-diesters (like adipates) readily form stable five-membered rings, while 1,7-diesters
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(pimelates) form six-membered rings. This reaction highlights the intrinsic reactivity of the

adipate backbone towards cyclization, a crucial consideration in synthetic chemistry.

Experimental Protocols
Protocol 1: Alkaline Hydrolysis of a Monoester
Objective: To determine the rate of saponification of a simple monoester (e.g., ethyl acetate) via

titration.

Materials:

Ethyl acetate

0.1 M Sodium hydroxide (NaOH) solution

0.1 M Hydrochloric acid (HCl) solution

Phenolphthalein indicator

Constant temperature water bath (25°C)

Conical flasks, pipettes, burette

Procedure:

Pipette 50 mL of 0.1 M NaOH solution into a conical flask.

Separately, pipette 50 mL of ethyl acetate solution (e.g., 0.05 M in a suitable solvent) into

another flask.

Place both flasks in the constant temperature water bath to equilibrate to 25°C.

To start the reaction, quickly add the ethyl acetate solution to the NaOH solution, mix

thoroughly, and start a timer.

Immediately withdraw a 10 mL aliquot of the reaction mixture and quench it in a flask

containing a known excess of 0.1 M HCl (e.g., 15 mL).
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Titrate the unreacted HCl in the quenched sample with standardized 0.1 M NaOH using

phenolphthalein as an indicator.

Repeat step 5 and 6 at regular time intervals (e.g., 5, 10, 20, 30 minutes).

The concentration of unreacted NaOH in the reaction mixture at each time point is used to

calculate the rate constant (k) for the second-order reaction.

Protocol 2: Dieckmann Condensation of Diethyl Adipate
Objective: To synthesize a cyclic β-keto ester from a linear diester.

Materials:

Diethyl adipate

Sodium ethoxide (NaOEt)

Anhydrous ethanol

Toluene

Aqueous HCl

Round-bottom flask with reflux condenser

Separatory funnel

Procedure:

Set up a round-bottom flask with a reflux condenser, ensuring all glassware is dry.

In the flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g.,

nitrogen).

Add a solution of diethyl adipate in toluene dropwise to the stirred ethoxide solution.

After the addition is complete, heat the mixture to reflux for 2-3 hours.
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Cool the reaction mixture to room temperature and then acidify it by carefully adding cold,

dilute aqueous HCl until the solution is acidic (pH < 7).

Transfer the mixture to a separatory funnel. Separate the organic layer.

Wash the organic layer with water and then with a saturated brine solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure to yield the crude cyclic β-keto ester product.

The product can be further purified by distillation or chromatography.

Visualizations
The following diagrams illustrate key reaction pathways relevant to the reactivity of monoesters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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